molecular formula C17H19N3 B1671255 Esmirtazapine CAS No. 61337-87-9

Esmirtazapine

Cat. No. B1671255
CAS RN: 61337-87-9
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-MRXNPFEDSA-N
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Description

Esmirtazapine, also known as ORG-50,081, is a tetracyclic antidepressant drug that was under development by Organon for the treatment of insomnia and vasomotor symptoms (e.g., hot flashes) associated with menopause . It is the (S)- (+)- enantiomer of mirtazapine and possesses similar overall pharmacology .


Molecular Structure Analysis

The molecular formula of Esmirtazapine is C17H19N3 . The average molecular weight is 265.36 g/mol .

Scientific Research Applications

Esmirtazapine, a derivative of mirtazapine, has been evaluated for various therapeutic applications beyond its primary use. While it shares some pharmacological traits with mirtazapine, esmirtazapine's distinct profile warrants separate consideration. This summary provides insights into the scientific research applications of esmirtazapine, focusing on its efficacy and mechanisms without delving into drug dosage or side effects.

Efficacy in Insomnia Treatment

Esmirtazapine has been extensively studied for its potential in treating insomnia, a prevalent sleep disorder. Research findings suggest that esmirtazapine, with its high affinity for serotonin 5-HT2A and histamine-1 receptors, demonstrates consistent improvements in sleep onset, maintenance, and duration in non-elderly adults with primary insomnia. These studies highlight esmirtazapine's significant reduction in wake time after sleep onset (WASO) and improvements in total sleep time and sleep quality compared to placebo, showcasing its promise as a treatment for insomnia. Importantly, these benefits were observed with minimal adverse effects, underscoring esmirtazapine's potential as a well-tolerated option for insomnia management (Ivgy-may, Ruwe, Krystal, & Roth, 2015).

Application in Sleep Laboratory Trials

Further substantiating esmirtazapine's utility in insomnia treatment, sleep laboratory trials provide objective evidence of its efficacy. These trials, employing polysomnography to assess sleep parameters, confirmed esmirtazapine's ability to significantly enhance sleep quality and duration. The medication's positive impact on reducing latency to persistent sleep and increasing slow-wave sleep time offers compelling evidence of its potential therapeutic benefits in sleep disorders. Moreover, the lack of significant next-day residual effects and rebound insomnia upon discontinuation suggests a favorable safety and tolerability profile for esmirtazapine in long-term use (Ruwe, Ijzerman-Boon, Roth, Zammit, & Ivgy-may, 2016).

properties

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029320
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Esmirtazapine

CAS RN

61337-87-9
Record name Esmirtazapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61337-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esmirtazapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4685R51V7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
JG Ramaekers, S Conen, PJ de Kam, S Braat… - …, 2011 - Springer
Introduction Esmirtazapine is evaluated as a novel drug for treatment of insomnia. Purpose The present study was designed to assess residual effects of single and repeated doses of …
Number of citations: 37 link.springer.com
N Ivgy-May, T Roth, F Ruwe, J Walsh - Sleep medicine, 2015 - Elsevier
… was somnolence (~10% for esmirtazapine and 2% for placebo). … a rebound insomnia after discontinuation of esmirtazapine. … Two weeks of treatment with esmirtazapine consistently and …
Number of citations: 28 www.sciencedirect.com
N Ivgy-May, F Ruwe, A Krystal, T Roth - Sleep medicine, 2015 - Elsevier
… ), it is anticipated that esmirtazapine will have a smaller risk … , and 4.5 mg of esmirtazapine significantly improved objective … of 3.0 and 4.5 mg of esmirtazapine over a longer period (six …
Number of citations: 24 www.sciencedirect.com
N Ivgy-May, G Hajak, G van Osta, S Braat… - Journal of Clinical …, 2020 - jcsm.aasm.org
… esmirtazapine 4.5 mg or placebo for 6 months; those receiving esmirtazapine were then rerandomized to esmirtazapine or … open-label extension with esmirtazapine 4.5 mg. The primary …
Number of citations: 8 jcsm.aasm.org
F Ruwe, P IJzerman-Boon, T Roth… - Journal of clinical …, 2016 - journals.lww.com
… the efficacy and safety of esmirtazapine (Org 50081, the … 3.0-, or 4.5-mg esmirtazapine in a balanced 4-way crossover … minutes with all 3 doses of esmirtazapine (P ≤ 0.001 vs placebo). …
Number of citations: 15 journals.lww.com
M Birkhaeuser, J Bitzer, S Braat, Y Ramos - Climacteric, 2019 - Taylor & Francis
… baseline were observed for esmirtazapine 18.0 mg in … that esmirtazapine 4.5 mg was more effective than esmirtazapine 2.25 mg in both studies but equally as effective as esmirtazapine …
Number of citations: 6 www.tandfonline.com
N Ivgy-May, Q Chang, A Pong, A Winokur - Journal of Sleep Medicine, 2020 - e-jsm.org
Objectives This 52-week, double-blind, randomized, Phase 3 study evaluated the long-term safety of esmirtazapine 1.5 mg and 3.0 mg in elderly outpatients (aged≥ 65 years) with …
Number of citations: 10 www.e-jsm.org
RB Sangal - Journal of Clinical Sleep Medicine, 2021 - jcsm.aasm.org
… However, Figure S2 in their article is about rebound sleep parameters after esmirtazapine discontinuation, not about residual daytime effects. Their Table 4 shows that 14.9% of …
Number of citations: 1 jcsm.aasm.org
JG Ramaekers, S Conen, PJ De Kam, S Braat… - … factors modulating H1 …, 2012 - core.ac.uk
… residual effects of single and repeated doses of esmirtazapine 1.5 mg and 4.5 mg on actual … from extensive metabolizers of esmirtazapine. Overall, low doses of esmirtazapine (1.5 mg) …
Number of citations: 2 core.ac.uk
O Lillin-de Vries, T Kerbusch, PJ de Kam, N Ivgy-May… - page-meeting.org
… In total 104 healthy volunteers contributed to 2910 esmirtazapine plasma concentration samples. The dataset contained 24 PM (4 subjects by genotype and 20 subjects by phenotype) …
Number of citations: 4 www.page-meeting.org

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